molecular formula C15H15ClN2O2 B1350238 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine CAS No. 418780-23-1

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine

Cat. No. B1350238
M. Wt: 290.74 g/mol
InChI Key: HWUPSPKQMCCHJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a nitro group (-NO2), a chlorine atom, and an amine group (-NH2). These functional groups would be expected to have characteristic signals in spectroscopic analyses such as NMR and IR .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the amine could react with acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like -NO2 and -NH2) would likely make the compound polar and potentially soluble in polar solvents .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPSPKQMCCHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395001
Record name 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine

CAS RN

418780-23-1
Record name 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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